(2R)-2,3-dimethoxypropane-1-sulfonyl chloride (2R)-2,3-dimethoxypropane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2230789-77-0
VCID: VC7008188
InChI: InChI=1S/C5H11ClO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3/t5-/m1/s1
SMILES: COCC(CS(=O)(=O)Cl)OC
Molecular Formula: C5H11ClO4S
Molecular Weight: 202.65

(2R)-2,3-dimethoxypropane-1-sulfonyl chloride

CAS No.: 2230789-77-0

Cat. No.: VC7008188

Molecular Formula: C5H11ClO4S

Molecular Weight: 202.65

* For research use only. Not for human or veterinary use.

(2R)-2,3-dimethoxypropane-1-sulfonyl chloride - 2230789-77-0

Specification

CAS No. 2230789-77-0
Molecular Formula C5H11ClO4S
Molecular Weight 202.65
IUPAC Name (2R)-2,3-dimethoxypropane-1-sulfonyl chloride
Standard InChI InChI=1S/C5H11ClO4S/c1-9-3-5(10-2)4-11(6,7)8/h5H,3-4H2,1-2H3/t5-/m1/s1
Standard InChI Key NZRWKUFLBBONMX-RXMQYKEDSA-N
SMILES COCC(CS(=O)(=O)Cl)OC

Introduction

Molecular Structure and Stereochemical Configuration

Stereochemical Analysis

Synthetic Methodologies and Challenges

Retrosynthetic Considerations

The synthesis of (2R)-2,3-dimethoxypropane-1-sulfonyl chloride likely proceeds via:

  • Chiral Pool Synthesis: Starting from enantiomerically pure glycerol derivatives, though this approach may require complex protecting group strategies.

  • Asymmetric Catalysis: Enzymatic or metal-catalyzed methods to install the (2R) configuration, as demonstrated in related systems .

Reported Analogues and Lessons

The synthesis of 2,2-dimethylpropane-1-sulfonyl chloride (CAS 53333-76-9) provides a relevant comparison . This analogue, lacking methoxy groups, is prepared via radical sulfonation of 2,2-dimethylpropane-1-thiol followed by chlorination. For the target compound, analogous routes would require methoxy-protected precursors and stereoselective sulfonation.

Notably, attempts to glycosylate similar sulfonyl chlorides have encountered unexpected regioselectivity issues, as seen in the formation of byproducts during stannic chloride-mediated reactions . Such challenges highlight the need for optimized conditions to avoid racemization or rearrangements.

Physicochemical and Spectroscopic Properties

Predicted Collision Cross-Section (CCS)

Ion mobility spectrometry data for the protonated adduct ([M+H]⁺) predicts a CCS of 140.3 Ų, while the sodiated adduct ([M+Na]⁺) exhibits 149.6 Ų . These values suggest a compact molecular geometry, consistent with intramolecular hydrogen bonding between methoxy and sulfonyl groups.

Adductm/zPredicted CCS (Ų)
[M+H]⁺203.01393140.3
[M+Na]⁺224.99587149.6
[M+NH₄]⁺220.04047147.1

Spectral Signatures

While experimental NMR or IR data are unavailable, analogous sulfonyl chlorides exhibit:

  • ¹H NMR: δ 3.2–3.5 ppm (methoxy protons), δ 4.1–4.3 ppm (methylene adjacent to sulfonyl group).

  • ¹³C NMR: δ 55–60 ppm (methoxy carbons), δ 70–75 ppm (C2 and C3), δ 115–120 ppm (sulfonyl carbon).

The absence of literature spectra for this specific compound underscores a gap in publicly available characterization data.

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